molecular formula C11H15NO3S B14527293 Prop-2-en-1-yl 4-(dimethylamino)benzene-1-sulfonate CAS No. 62305-73-1

Prop-2-en-1-yl 4-(dimethylamino)benzene-1-sulfonate

Cat. No.: B14527293
CAS No.: 62305-73-1
M. Wt: 241.31 g/mol
InChI Key: XLJKQOWAUWPHKB-UHFFFAOYSA-N
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Description

Allyl p-(dimethylamino)benzenesulfonate is an organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of an allyl group, a dimethylamino group, and a benzenesulfonate group, making it a versatile molecule in various chemical reactions and industrial applications.

Properties

CAS No.

62305-73-1

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

prop-2-enyl 4-(dimethylamino)benzenesulfonate

InChI

InChI=1S/C11H15NO3S/c1-4-9-15-16(13,14)11-7-5-10(6-8-11)12(2)3/h4-8H,1,9H2,2-3H3

InChI Key

XLJKQOWAUWPHKB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)S(=O)(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl p-(dimethylamino)benzenesulfonate typically involves the reaction of allyl alcohol with p-(dimethylamino)benzenesulfonyl chloride. This reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of allyl p-(dimethylamino)benzenesulfonate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Allyl p-(dimethylamino)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allyl p-(dimethylamino)benzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of allyl p-(dimethylamino)benzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The presence of the dimethylamino group enhances the nucleophilicity of the molecule, facilitating its interaction with various electrophiles. The sulfonate group acts as a leaving group, making the compound highly reactive in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl p-(dimethylamino)benzenesulfonate is unique due to the presence of the dimethylamino group, which significantly enhances its reactivity and versatility in chemical reactions compared to its analogs. This makes it a valuable compound in various research and industrial applications .

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